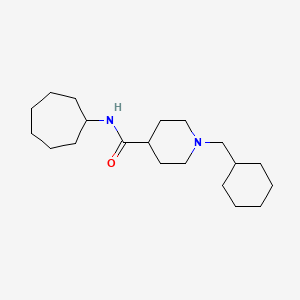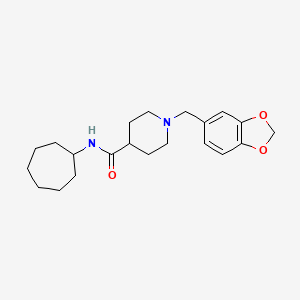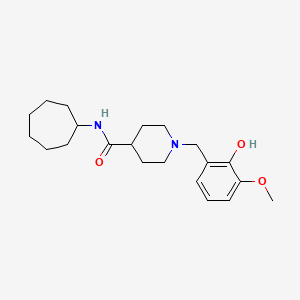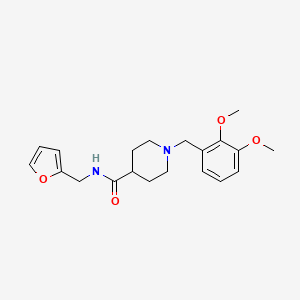
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate
描述
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate, also known as ABT-239, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.
作用机制
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate is a selective inhibitor of HDAC6, which is an enzyme that plays a role in the regulation of gene expression and protein degradation. HDAC6 is known to be involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting HDAC6, this compound can promote the acetylation of tubulin, which leads to the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis. This compound has also been shown to increase the levels of heat shock proteins, which play a role in protecting cells from stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurodegenerative disorders, this compound has been shown to improve motor function and reduce neuronal damage. In psychiatric conditions, this compound has been shown to reduce anxiety-like behavior and drug-seeking behavior.
实验室实验的优点和局限性
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which allows for the specific targeting of this enzyme. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has been shown to exhibit cytotoxicity in some cell lines at high concentrations, which can limit its use in certain experiments. In addition, the effects of this compound can be influenced by various factors, such as cell type and treatment duration.
未来方向
There are several future directions for the study of 1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate. One area of focus is the development of more potent and selective HDAC6 inhibitors. Another area of focus is the investigation of the effects of this compound in combination with other therapeutic agents. In addition, the role of this compound in other cellular processes, such as autophagy and protein degradation, is an area of interest. The potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and psychiatric conditions, also warrants further investigation.
科学研究应用
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including lung, breast, and prostate cancer cells. This compound has also been studied for its potential as a treatment for neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been investigated for its potential as a treatment for psychiatric conditions, such as depression, anxiety, and addiction.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2.C2H2O4/c19-16-5-3-14(4-6-16)13-21-9-7-15(8-10-21)18(22)20-12-17-2-1-11-23-17;3-1(4)2(5)6/h1-6,11,15H,7-10,12-13H2,(H,20,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQIDCESBLDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)





![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)
![1-[4-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949615.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949633.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)

![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)